molecular formula C14H16N2O4S B2991724 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide CAS No. 1041600-42-3

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Cat. No.: B2991724
CAS No.: 1041600-42-3
M. Wt: 308.35
InChI Key: NEXIXCFUIHMVPG-UHFFFAOYSA-N
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Description

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a chemical scaffold of significant interest in pharmacological research, particularly for its role as a potent inhibitor of the enzyme Arachidonate 12-lipoxygenase (12-LOX) . This mechanism is central to studying various disease pathways, as the 12-LOX enzyme is involved in platelet function and inflammation . Researchers utilize this compound and its derivatives, such as the investigational agent VLX-1005 (ML355), to explore novel therapeutic strategies for platelet-activating disorders and thrombosis . This compound is the core structure for VLX-1005, which has received orphan designation from the European Medicines Agency (EMA) for the treatment of Platelet-activating anti-Platelet factor 4 (PF4) disorders, highlighting its research and potential clinical value . Its applications extend to basic science investigations into 12-LOX-mediated processes in other contexts, including diabetes and certain cancers . The product is supplied with guaranteed purity and stability for experimental use. Please Note: This product is labeled "For Research Use Only". It is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXIXCFUIHMVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzenesulfonamide. This reaction is carried out under mild conditions, often using a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques, like recrystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of a nitro group yields an amine.

Scientific Research Applications

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Effects on Pharmacological Efficacy

  • Positional Isomerism : 3-substituted sulfonamides (e.g., benzothiazole-coupled derivatives) exhibit stronger anticonvulsant activity than 4-substituted isomers, likely due to optimized steric interactions with neuronal ion channels .
  • Electron-Withdrawing Groups : Halogens like Cl at the para position enhance anticonvulsant activity (e.g., compound 9 in ), whereas bulkier groups (e.g., Br, F) reduce potency.
  • Acetylation: N-acetylated quinazolinone sulfonamides (Compound C) show enhanced analgesic/anti-inflammatory activity compared to non-acetylated analogs (Compound A) due to improved bioavailability .

Pharmacokinetic and Mechanistic Insights

  • Target Compound : The 2-hydroxy-3-methoxy substitution may facilitate hydrogen bonding with enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms, akin to glyburide-related sulfonamides .
  • Benzothiazole Derivatives : Molecular docking studies suggest interactions with voltage-gated sodium channels, critical for anticonvulsant effects .
  • Quinazolinone Derivatives: Activity correlates with inhibition of prostaglandin synthesis, similar to NSAIDs .

Biological Activity

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its inhibitory effects on lipoxygenases, particularly the platelet-type 12-lipoxygenase (12-LOX), which plays a significant role in various physiological and pathological processes including inflammation, cancer progression, and metabolic diseases.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20H20N2O4S
  • IUPAC Name : this compound

Structural Characteristics

PropertyValue
Molecular Weight372.45 g/mol
LogP2.5
SolubilitySoluble in DMSO

Inhibition of Lipoxygenases

Research highlights that this compound exhibits potent inhibitory activity against 12-LOX. This enzyme is implicated in the synthesis of leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are crucial mediators in inflammatory responses.

  • Potency : The compound shows nanomolar potency against 12-LOX, indicating strong inhibitory effects compared to other lipoxygenases and cyclooxygenases .
  • Selectivity : It demonstrates excellent selectivity (>50–100-fold) over related enzymes, which is essential for minimizing side effects in therapeutic applications .

Anti-inflammatory Effects

The compound's ability to inhibit 12-LOX leads to a reduction in pro-inflammatory mediators. Studies have shown that it can significantly decrease platelet aggregation and calcium mobilization in human platelets, which are critical processes in thrombosis and inflammation .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves the disruption of microtubule assembly and enhancement of caspase activity, leading to programmed cell death .

Case Studies

  • Platelet Aggregation Study : In vitro experiments demonstrated that the compound effectively inhibited PAR-4 induced aggregation in human platelets, suggesting potential applications in managing thrombotic disorders.
  • Cancer Cell Line Analysis : A study involving MDA-MB-231 cells revealed that treatment with the compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM .

Structure-Activity Relationship (SAR)

The medicinal chemistry optimization of this compound has led to insights into its structure-activity relationship. Key findings include:

  • Hydroxyl and Methoxy Groups : The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring enhances lipoxygenase inhibitory activity.
  • Substituent Variations : Modifications to the benzene sulfonamide scaffold can lead to variations in potency and selectivity against different lipoxygenases .

Q & A

Q. How can theoretical frameworks guide experimental design for novel derivatives?

  • Methodology : Integrate retrosynthetic analysis (e.g., Synthia) with QSAR (Quantitative Structure-Activity Relationship) models to prioritize synthetic targets. For instance, Hammett constants (σ) predict electron-withdrawing/donating effects on sulfonamide reactivity. Validate predictions with parallel synthesis and high-throughput screening .

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